molecular formula C11H15BrS B7858089 1-Bromo-2-[(tert-butylthio)methyl]benzene

1-Bromo-2-[(tert-butylthio)methyl]benzene

Cat. No. B7858089
M. Wt: 259.21 g/mol
InChI Key: NNIHSQSWSDXVQM-UHFFFAOYSA-N
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Patent
US07396930B2

Procedure details

36.6 g (406 mmol) of tert-butylmercaptan were added to a mixed solution of 36.5 g (438 mmol) of 48% aqueous sodium hydroxide solution and 400 ml of methanol under a nitrogen atmosphere at room temperature. A solution of 99.5 g (398 mmol) of 2-bromobenzylbromide in 100 ml of methanol were dropped into this solution below 40° C. After stirring for 30 minutes at 40° C. 1000 ml of toluene and 500 ml of water were sequentially added to the reaction solution. The aqueous layer was separated, and the organic layer was sequentially washed with 500 ml of 5% aqueous sodium hydroxide solution and 500 ml of water. After drying the organic layer with magnesium sulfate, the solvent was distilled off to obtain 300 ml of residue, which was used in the next step.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([SH:5])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[Br:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11]Br.C1(C)C=CC=CC=1>CO.O>[Br:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11][S:5][C:1]([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
C(C)(C)(C)S
Name
Quantity
36.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
99.5 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was sequentially washed with 500 ml of 5% aqueous sodium hydroxide solution and 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CSC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 300 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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